molecular formula C15H17N4O2- B15132394 Ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate

Ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate

Cat. No.: B15132394
M. Wt: 285.32 g/mol
InChI Key: XOGLZGQHHQRHLT-UHFFFAOYSA-M
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Description

Ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate is a chemical compound with the molecular formula C15H18N4O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate can be achieved through a multi-step process. One common method involves the reaction of 2-amino-6-chloropyridine with benzylamine to form 2-amino-6-(benzylamino)pyridine. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the amino and carbamate groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl(2-amino-6-(methylamino)pyridin-3-yl)carbamate
  • Ethyl(2-amino-6-(phenylamino)pyridin-3-yl)carbamate
  • Ethyl(2-amino-6-(fluoroamino)pyridin-3-yl)carbamate

Uniqueness

Ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17N4O2-

Molecular Weight

285.32 g/mol

IUPAC Name

N-[2-amino-6-(benzylamino)pyridin-3-yl]-N-ethylcarbamate

InChI

InChI=1S/C15H18N4O2/c1-2-19(15(20)21)12-8-9-13(18-14(12)16)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,20,21)(H3,16,17,18)/p-1

InChI Key

XOGLZGQHHQRHLT-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=C(N=C(C=C1)NCC2=CC=CC=C2)N)C(=O)[O-]

Origin of Product

United States

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